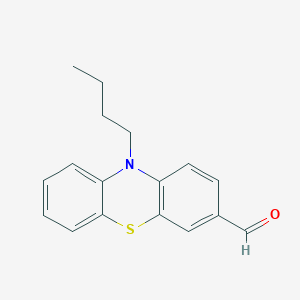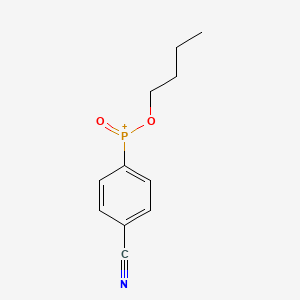
Phosphinic acid, (4-cyanophenyl)-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, (4-cyanophenyl)-, butyl ester is an organic compound with the molecular formula C11H14NO2P It is a derivative of phosphinic acid, where the hydrogen atom is replaced by a butyl ester group and a 4-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (4-cyanophenyl)-, butyl ester typically involves the esterification of phosphinic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Phosphinic acid+Butanol→Phosphinic acid, (4-cyanophenyl)-, butyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (4-cyanophenyl)-, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides can be used for ester substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Phosphinic acid, (4-cyanophenyl)-, butyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which phosphinic acid, (4-cyanophenyl)-, butyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active phosphinic acid derivatives. These interactions can modulate biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Phosphinic acid, (4-cyanophenyl)-, methyl ester
- Phosphinic acid, (4-cyanophenyl)-, ethyl ester
- Phosphinic acid, (4-cyanophenyl)-, propyl ester
Uniqueness
Phosphinic acid, (4-cyanophenyl)-, butyl ester is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its shorter-chain analogs and potentially more suitable for specific applications in research and industry .
Properties
CAS No. |
821009-72-7 |
|---|---|
Molecular Formula |
C11H13NO2P+ |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
butoxy-(4-cyanophenyl)-oxophosphanium |
InChI |
InChI=1S/C11H13NO2P/c1-2-3-8-14-15(13)11-6-4-10(9-12)5-7-11/h4-7H,2-3,8H2,1H3/q+1 |
InChI Key |
TVEWOFXSABGDIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[P+](=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B12548685.png)
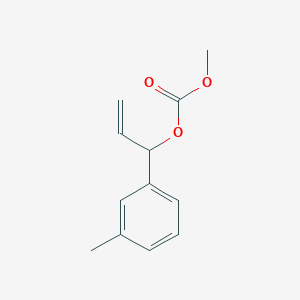
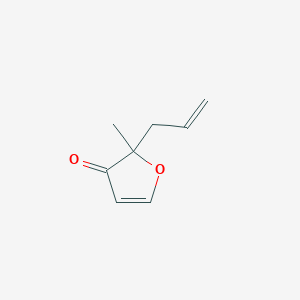
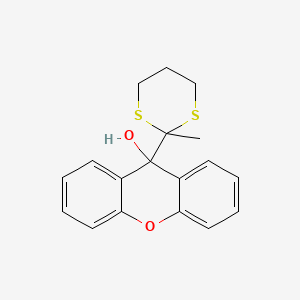
![{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene](/img/structure/B12548701.png)
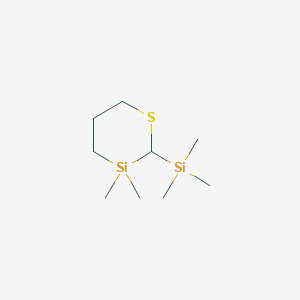

![Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]-](/img/structure/B12548723.png)


![Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]-](/img/structure/B12548751.png)
